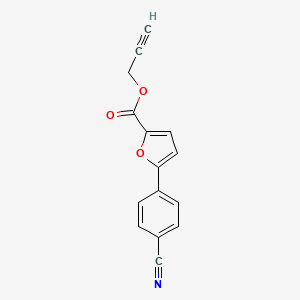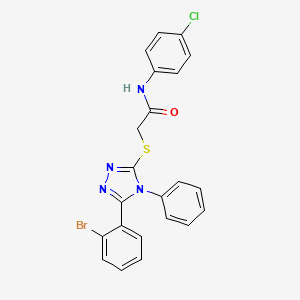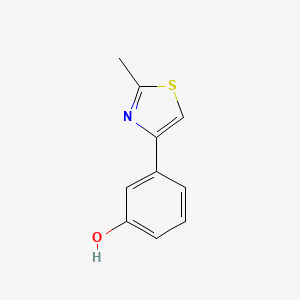
3-(2-Methylthiazol-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylthiazol-4-yl)phenol is a heterocyclic compound that contains both a thiazole ring and a phenol group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted to introduce the phenol group.
Industrial Production Methods
Industrial production of 3-(2-Methylthiazol-4-yl)phenol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-Methylthiazol-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenol group.
科学的研究の応用
3-(2-Methylthiazol-4-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 3-(2-Methylthiazol-4-yl)phenol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, affecting cellular processes. These interactions can lead to the compound’s observed biological effects, such as antibacterial and antitumor activities .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(2-methylthiazol-4-yl)phenol
- 2-(4-Methylisothiazol-5-yl)phenol
- 4-Chloro-2-(2-methylthiazol-4-yl)phenol
Uniqueness
3-(2-Methylthiazol-4-yl)phenol is unique due to the specific positioning of the methyl group on the thiazole ring and the phenol group. This unique structure contributes to its distinct reactivity and biological activities compared to other similar compounds .
特性
分子式 |
C10H9NOS |
|---|---|
分子量 |
191.25 g/mol |
IUPAC名 |
3-(2-methyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-11-10(6-13-7)8-3-2-4-9(12)5-8/h2-6,12H,1H3 |
InChIキー |
XUTSREOVBGWBPA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
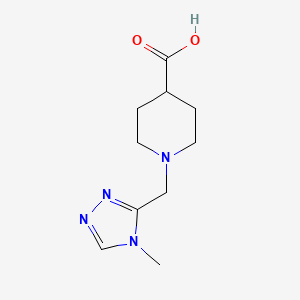
![N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B11778831.png)

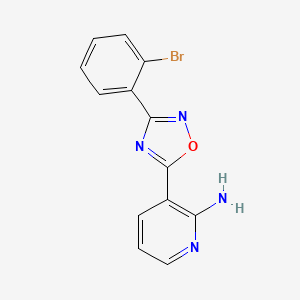
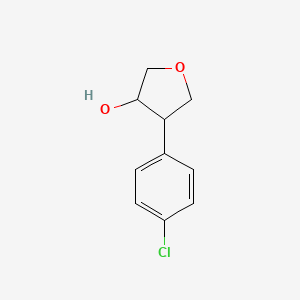
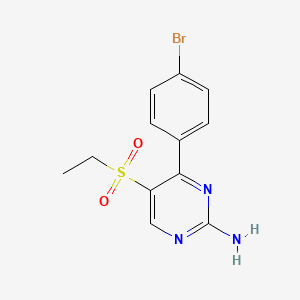
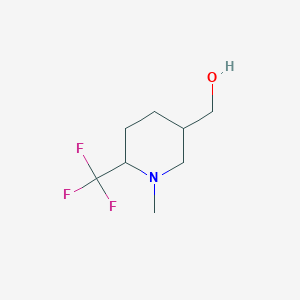
![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)

